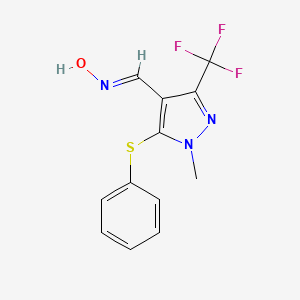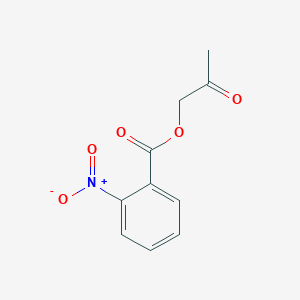
6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is a chemical compound belonging to the quinoxaline family It is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 1st and 4th positions on the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione typically involves the bromination of 1,4-dimethylquinoxaline-2,3-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like 6-azido-1,4-dimethylquinoxaline-2,3-dione or 6-thiocyanato-1,4-dimethylquinoxaline-2,3-dione.
Oxidation Products: Oxidized derivatives of the quinoxaline ring.
Reduction Products: Reduced forms of the quinoxaline ring.
Scientific Research Applications
6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a d-amino acid oxidase (DAAO) inhibitor, which could have therapeutic applications in treating neurological disorders.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic properties.
Biological Research: It serves as a tool compound in studying enzyme inhibition and protein interactions.
Industrial Applications: It is used in the development of novel catalysts and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. As a potential DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for conditions like schizophrenia and chronic pain .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylquinoxaline-2,3-dione: Lacks the bromine atom at the 6th position.
6-Chloro-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione: Contains a chlorine atom instead of bromine.
6-Fluoro-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione: Contains a fluorine atom instead of bromine.
Uniqueness
6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also enhance the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
6-bromo-1,4-dimethylquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-12-7-4-3-6(11)5-8(7)13(2)10(15)9(12)14/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFMIMJEBVNKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N(C(=O)C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Fluoro-2-[({3-[(3-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2637020.png)


![4-(5-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine](/img/structure/B2637023.png)
![N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2637025.png)
![3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2637026.png)
![2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide](/img/structure/B2637027.png)

![3,6-dimethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2637029.png)
![N-({3-oxo-2-azabicyclo[2.2.1]heptan-1-yl}methyl)but-2-ynamide](/img/structure/B2637030.png)


![N-(1,3-thiazol-2-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2637041.png)
![1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole](/img/structure/B2637042.png)
